(S)-5-(1-Aminopropyl)picolinic acid
Description
Contextualization within the Landscape of Pyridine (B92270) Carboxylic Acid Derivatives Research
Pyridine carboxylic acids, including picolinic acid and its isomers nicotinic and isonicotinic acid, are fundamental scaffolds in medicinal chemistry and materials science. nih.gov These structures are present in numerous approved drugs for a wide range of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS. nih.gov Picolinic acid (pyridine-2-carboxylic acid) itself is an endogenous metabolite of tryptophan and is known to be a bidentate chelating agent for various metal ions. wikipedia.orgnih.gov
The research landscape for picolinic acid derivatives is rich and varied, with ongoing efforts to discover new compounds with novel biological activities. nih.gov Scientists have systematically modified the picolinic acid core to explore structure-activity relationships. nih.govnih.gov The addition of substituents, such as amino groups, is a common strategy to modulate the electronic properties and biological targets of the parent molecule. nih.govumsl.eduumsl.edu For instance, the synthesis of various aminopicolinic acids has been pursued to create new ligands for transition metals and to develop compounds with potential therapeutic applications. umsl.eduumsl.edu
The introduction of an aminopropyl group at the 5-position of the pyridine ring, as seen in (S)-5-(1-Aminopropyl)picolinic acid, is a rational design element. This modification can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological macromolecules.
Significance of the (S)-Stereoisomer in Chiral Compound Chemistry and Biological Systems
The designation "(S)" in this compound refers to the specific three-dimensional arrangement of the atoms at the chiral center of the aminopropyl side chain. In the realm of medicinal chemistry, the stereochemistry of a molecule is of paramount importance. The two enantiomers (the (S) and (R) forms) of a chiral compound can have vastly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.
This principle is well-established in the development of pharmaceuticals, where one enantiomer may be therapeutically active while the other is inactive or, in some cases, responsible for undesirable side effects. The development of stereoselective syntheses to produce single enantiomers is a major focus of modern organic chemistry. While specific research on the differential activity of the (S) and (R) enantiomers of 5-(1-Aminopropyl)picolinic acid is not available, the general principles of chiral chemistry underscore the importance of investigating each stereoisomer independently.
Historical Trajectories and Emerging Research Paradigms for Picolinic Acid Analogs
Historically, research on picolinic acid and its analogs has led to the development of a variety of useful compounds. Early work focused on their synthesis and basic chemical properties. Over time, the diverse biological activities of these compounds became apparent, leading to their investigation as herbicides, anticonvulsants, and antimicrobial agents. nih.govnih.gov For example, certain picolinic acid derivatives have been commercialized as synthetic auxin herbicides. nih.gov
More recently, research has shifted towards more complex and highly functionalized picolinic acid analogs for use in targeted therapies. The discovery that picolinic acid itself has broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus, has opened up new avenues of investigation. nih.gov The mechanism of action is thought to involve the inhibition of viral entry by targeting membrane fusion. nih.gov
Emerging paradigms in this field include the use of picolinic acid derivatives as intermediates in the synthesis of complex pharmaceutical agents and the application of computational methods to predict the biological activity of novel analogs. nih.govgoogle.com The development of compounds like this compound fits within this modern approach of creating structurally precise molecules to probe and modulate specific biological pathways.
Data Tables
Table 1: Properties of Picolinic Acid and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | White solid |
| 5-Aminopicolinic acid | C₆H₆N₂O₂ | 138.126 | Not specified |
This table presents general properties of picolinic acid and a related aminopicolinic acid derivative. Specific data for this compound is not publicly available.
Table 2: Research Areas for Picolinic Acid Derivatives
| Research Area | Example of Picolinic Acid Derivative Application | Reference |
| Herbicides | Synthetic auxin herbicides | nih.gov |
| Anticonvulsants | Picolinic acid 2-fluorobenzylamide | nih.gov |
| Antivirals | Picolinic acid | nih.gov |
| Medicinal Chemistry Intermediates | Precursors for respiratory disorder treatments | google.com |
This table highlights some of the key research applications for various derivatives of picolinic acid.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-[(1S)-1-aminopropyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-7(10)6-3-4-8(9(12)13)11-5-6/h3-5,7H,2,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
FTAVPAGPMNVRDF-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C1=CN=C(C=C1)C(=O)O)N |
Canonical SMILES |
CCC(C1=CN=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S 5 1 Aminopropyl Picolinic Acid
Retrosynthetic Analysis and Strategic Design for Asymmetric Synthesis
A retrosynthetic approach to (S)-5-(1-Aminopropyl)picolinic acid reveals several key disconnections. The primary chiral center is the α-carbon of the aminopropyl group. Therefore, the main strategic challenge lies in the stereoselective formation of this center. Another critical aspect is the introduction of the aminopropyl and carboxylic acid groups at the C5 and C2 positions of the pyridine (B92270) ring, respectively.
A logical retrosynthetic strategy involves disconnecting the C-C bond between the pyridine ring and the aminopropyl side chain. This leads to a 5-substituted pyridine precursor and a chiral three-carbon synthon. Alternatively, the chiral amine can be introduced via the asymmetric reduction of a corresponding ketone or imine precursor. A further disconnection of the carboxylic acid group simplifies the pyridine starting material. researchgate.net
Stereoselective Approaches for the Construction of the (S)-Configuration
The establishment of the (S)-stereochemistry at the chiral center is the most critical step in the synthesis of this compound. Several powerful asymmetric methodologies can be employed to achieve this with high enantiomeric excess (ee). nih.gov
Chiral Auxiliary-Mediated Synthesis Pathways
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. youtube.com
For the synthesis of this compound, a common approach involves the use of a chiral auxiliary attached to a two-carbon unit, which is then alkylated with a suitable electrophile derived from the 5-position of the picolinic acid framework. Evans' oxazolidinones and pseudoephenamine are examples of effective chiral auxiliaries for such transformations. nih.govharvard.edu The diastereoselectivity of these reactions is typically high, leading to the desired (S)-enantiomer after cleavage of the auxiliary. nih.govharvard.edu
| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (d.e.) |
| Evans' Oxazolidinones | Readily available, highly predictable stereochemical outcome. | >95% |
| Pseudoephenamine | Crystalline derivatives, improved selectivity for quaternary centers. nih.gov | >90% nih.gov |
| (S)-Proline Derivatives | Can act as both a chiral auxiliary and a catalyst. scispace.com | Variable, up to 99% ee in some cases. scispace.com |
Asymmetric Catalysis in C-C and C-N Bond Formations
Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries. nih.gov This approach utilizes a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.
For the construction of the aminopropyl side chain, asymmetric hydrogenation of a suitably functionalized enamine or imine precursor is a powerful strategy. Chiral transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, can achieve high enantioselectivities.
Another approach involves the asymmetric addition of a pronucleophile to an imine derived from a 5-substituted picolinaldehyde. The Strecker synthesis, catalyzed by chiral catalysts, can be employed to introduce the amino and cyano groups, which can then be converted to the aminopropyl side chain. nih.gov
| Catalytic System | Reaction Type | Key Advantages |
| Rhodium/Chiral Diphosphine | Asymmetric Hydrogenation | High turnover numbers, excellent enantioselectivity. |
| Iridium/Chiral Ligand | Asymmetric Hydrogenation of Imines | Effective for a broad range of substrates. |
| Chiral Peptide Catalysts | Asymmetric Strecker Reaction | Biocompatible, can operate in aqueous media. nih.gov |
Enantioselective Organocatalytic Transformations
Organocatalysis, the use of small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of this compound, organocatalysts can be employed in several key steps.
Proline and its derivatives are well-known organocatalysts for asymmetric aldol (B89426) and Mannich reactions. youtube.com A strategy could involve the reaction of a 5-substituted picolinaldehyde with a suitable nucleophile in the presence of a chiral prolinol-derived catalyst to establish the stereocenter. The resulting product can then be further elaborated to the final aminopropylpicolinic acid.
| Organocatalyst | Reaction Type | Advantages |
| (S)-Proline | Aldol/Mannich Reaction | Readily available, inexpensive, bifunctional catalyst. youtube.com |
| Chiral Pyrrolidine Derivatives | Michael Addition | High enantioselectivity for C-C bond formation. nih.gov |
| Chiral Phosphoric Acids | Asymmetric Reduction | Can catalyze the enantioselective reduction of imines. |
Chemoenzymatic Routes Utilizing Biocatalysts
Biocatalysts, such as enzymes, offer unparalleled stereoselectivity and operate under mild reaction conditions. nih.gov For the synthesis of this compound, several enzymatic approaches can be envisioned.
Transaminases (TAs) are capable of the asymmetric synthesis of chiral amines from prochiral ketones. A suitable ketone precursor, 5-(1-oxopropyl)picolinic acid, could be converted to the desired (S)-amine with high enantiomeric excess using an appropriate (S)-selective transaminase.
Alternatively, hydrolases can be used for the kinetic resolution of a racemic mixture of the aminopropylpicolinic acid or a suitable ester derivative. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer.
| Biocatalyst | Reaction Type | Key Advantages |
| Transaminases (TAs) | Asymmetric Amination | High enantioselectivity, mild reaction conditions. |
| Lipases/Esterases | Kinetic Resolution | Broad substrate scope, commercially available. nih.gov |
| Nitrilases | Asymmetric Hydrolysis of Nitriles | Can be used to convert a prochiral dinitrile to a chiral cyano-acid. |
Regioselective Functionalization of the Pyridine Nucleus
The introduction of substituents at specific positions of the pyridine ring is a significant challenge in heterocyclic chemistry. nih.gov For the synthesis of this compound, the carboxylic acid at C2 and the aminopropyl group at C5 must be installed regioselectively.
The synthesis often starts with a pre-functionalized pyridine derivative, such as 2-picolinic acid or a related compound. orgsyn.org The C5 position can then be functionalized through various methods. One common approach is electrophilic aromatic substitution, although this can sometimes lead to mixtures of isomers. A more controlled method involves directed ortho-metalation, where a directing group at the C2 position (like the carboxylic acid) directs a metalating agent to the C3 position. Subsequent functionalization and further manipulations can lead to the desired 5-substituted product.
Alternatively, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, can be employed to introduce the propyl group or a precursor at the C5 position of a suitably halogenated picolinic acid derivative. umsl.edu Minisci-type radical alkylation can also be a powerful tool for the direct C-H functionalization of the pyridine ring, although controlling regioselectivity can be challenging. nih.gov
| Method | Description | Advantages |
| Directed ortho-Metalation | A directing group guides a metalating agent to an adjacent position. | High regioselectivity. |
| Cross-Coupling Reactions | Transition metal-catalyzed coupling of an organometallic reagent with a halide. umsl.edu | Broad scope and functional group tolerance. umsl.edu |
| Minisci Radical Alkylation | Radical alkylation of electron-deficient heterocycles. nih.gov | Direct C-H functionalization. nih.gov |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group on the pyridine ring by a nucleophile. | Effective for activated pyridine systems. |
Introduction of the Aminopropyl Side Chain
The introduction of an aminopropyl side chain onto the picolinic acid scaffold is a critical step in the synthesis of this compound. Chiral amines are significant structural components in many natural products and pharmaceutical compounds. nih.gov The asymmetric synthesis of chiral amines is a key focus in organic chemistry. nih.govrsc.org
One common approach involves the use of prochiral ketones which can be converted to chiral amines. nih.gov For instance, the asymmetric synthesis of chiral amines from prochiral ketones can be achieved using (S)-specific omega-transaminase (ω-TA). nih.gov This biocatalytic method can produce high enantiomeric excesses. nih.gov
Another widely used method is the asymmetric hydrogenation of prochiral imines, which is considered a direct and efficient route to α-chiral amines. nih.gov This has been successfully applied on an industrial scale. nih.gov
Control of Substitution Patterns on the Picolinic Acid Backbone
Controlling the substitution pattern on the picolinic acid backbone is crucial for the regioselective synthesis of the desired 5-substituted product. The pyridine ring, a core component of picolinic acid, is a common motif in pharmaceuticals and agrochemicals. nih.gov The inherent electronic properties of pyridines can make certain C-H functionalizations, such as at the meta-position, challenging. nih.gov
To achieve regioselectivity, directing groups are often employed. acs.org These groups can enhance the nucleophilicity at specific positions on the pyridine ring, facilitating targeted substitutions. acs.org For example, an amino group can act as a directing group to facilitate meta-bromination of pyridines. acs.org The directing group can later be removed. acs.org
Recent advances have also focused on directing group-free methods for regioselective functionalization of pyridines. nih.gov These methods often involve the temporary conversion of pyridines into electron-rich intermediates, allowing for subsequent electrophilic functionalization. nih.gov
The synthesis of substituted pyridines is a broad field with numerous established methods, including the Hantzsch and Bohlmann-Rahtz syntheses, although these can be limited in scope. nih.gov Modern approaches include multi-component reactions and formal (3+3) cycloadditions, which offer access to a diverse range of substituted pyridines. nih.govacs.org
| Method | Description | Key Features |
| Asymmetric Transamination | Use of ω-transaminase to convert a prochiral ketone to a chiral amine. nih.gov | High enantiomeric excess. nih.gov |
| Asymmetric Hydrogenation | Hydrogenation of a prochiral imine to form a chiral amine. nih.gov | Direct and efficient, used at industrial scale. nih.gov |
| Directed C-H Functionalization | Use of a directing group to control the position of substitution on the pyridine ring. acs.org | Enables regioselective synthesis. acs.org |
| Multi-component Reactions | Combining multiple starting materials in a single reaction to build the substituted pyridine core. nih.gov | Rapid access to diverse structures. nih.gov |
Optimization of Reaction Conditions and Process Scale-up Considerations
Optimizing reaction conditions and considering process scale-up are critical for the efficient and safe production of this compound. The transition from laboratory-scale synthesis to industrial production presents numerous challenges. drugdiscoverytrends.com
Optimization of Reaction Conditions:
Key parameters that require optimization include temperature, pressure, catalyst loading, and solvent selection. For instance, in the asymmetric hydrogenation of imines, the choice of chiral ligand and metal catalyst is crucial for achieving high enantioselectivity. nih.gov The development of novel chiral phosphorus ligands has significantly advanced this field. nih.gov Similarly, in transaminase-catalyzed reactions, factors like pH and the choice of amino donor can dramatically affect the reaction yield. nih.gov The removal of inhibitory byproducts is also a key consideration for improving reaction efficiency. nih.gov
Process Scale-up Considerations:
Scaling up a chemical process is not a linear endeavor and often introduces new challenges. drugdiscoverytrends.com
Heat Transfer: Exothermic reactions that are easily managed in the lab can pose significant safety risks at scale if heat transfer is not adequately controlled. mt.com
Mass Transfer and Mixing: Inefficient mixing can lead to localized "hot spots" and variations in product quality. drugdiscoverytrends.commt.com
Crystallization and Polymorphism: Controlling the particle size and polymorphic form of the final product is essential for consistency and bioavailability. drugdiscoverytrends.com
Cost and Safety: The cost-effectiveness and safety of the process are paramount at an industrial scale. This includes the selection of less hazardous reagents and the potential for catalyst recovery and reuse. drugdiscoverytrends.com
| Parameter | Laboratory Scale | Industrial Scale |
| Heat Transfer | Easily managed due to high surface area to volume ratio. | Critical safety consideration, requires specialized equipment. mt.com |
| Mixing | Generally efficient. | Can be challenging, impacting reaction kinetics and product uniformity. mt.com |
| Reagent Cost | Less of a concern. | A major factor, often necessitating the use of cheaper, more robust methods. drugdiscoverytrends.com |
| Safety | Risks are generally lower. | A primary concern, requiring thorough hazard analysis. mt.com |
Enantiomeric Enrichment and Resolution Techniques
Since many synthetic routes produce racemic mixtures of amino acids, enantiomeric enrichment and resolution are essential steps to obtain the desired pure enantiomer. libretexts.org
Enantiomeric Enrichment:
This involves methods that selectively produce one enantiomer over the other. Asymmetric synthesis, as discussed in section 2.3.1, is a primary strategy for enantiomeric enrichment. nih.govrsc.org This can involve the use of chiral catalysts, auxiliaries, or reagents. sigmaaldrich.comtcichemicals.com
Resolution Techniques:
Resolution separates a racemic mixture into its constituent enantiomers. libretexts.org
Diastereomeric Salt Formation: This is a common method where the racemic amino acid is reacted with a pure chiral acid or base (a resolving agent) to form a pair of diastereomeric salts. libretexts.orgyoutube.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. libretexts.orgwipo.int The desired enantiomer is then liberated from the salt. libretexts.org
Kinetic Resolution: This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. libretexts.org For example, an enzyme might selectively hydrolyze the amide of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. libretexts.org
Chiral Chromatography: This method uses a chiral stationary phase to separate the enantiomers of a racemic mixture. tcichemicals.com
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of separable diastereomers with a chiral resolving agent. libretexts.org | Widely applicable, can be cost-effective. youtube.com | Requires stoichiometric amounts of resolving agent, which may need to be recovered. tcichemicals.com |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.org | Can be highly selective. | The maximum yield for the desired enantiomer is 50%. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. tcichemicals.com | Can provide high enantiomeric purity. | Can be expensive, especially for large-scale separations. |
Comprehensive Structural Elucidation and Characterization of S 5 1 Aminopropyl Picolinic Acid
Advanced Spectroscopic Techniques for Definitive Structural Assignment
The unequivocal determination of the molecular structure of (S)-5-(1-aminopropyl)picolinic acid relies on the synergistic use of several high-resolution spectroscopic techniques. Each method provides unique and complementary information regarding the connectivity, functional groups, and elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Chiral NMR Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the picolinic acid ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns revealing their substitution pattern. The methine proton of the aminopropyl group (CH-NH₂) would likely appear as a multiplet, and its chemical shift would be influenced by the neighboring amino and ethyl groups. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the propyl group would resonate in the upfield region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 160 ppm. The aromatic carbons of the pyridine (B92270) ring would resonate in the 120-160 ppm range. The carbons of the aminopropyl side chain would appear in the upfield region of the spectrum.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing connectivity. COSY spectra would reveal proton-proton coupling networks, confirming the arrangement of protons on the pyridine ring and within the aminopropyl substituent. HSQC spectra would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Chiral NMR Shift Reagents: To confirm the enantiomeric purity and assign the absolute stereochemistry of the chiral center at the first carbon of the propyl group, chiral NMR shift reagents can be employed. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the analyte. This interaction induces different chemical shifts for the corresponding protons in the two enantiomers, allowing for their differentiation and quantification.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |
| Proton | δ (ppm) |
| Pyridine H-3 | 8.0-8.2 |
| Pyridine H-4 | 7.7-7.9 |
| Pyridine H-6 | 8.8-9.0 |
| CH-NH₂ | 3.5-3.8 |
| CH₂ | 1.6-1.9 |
| CH₃ | 0.9-1.2 |
| COOH | 11.0-13.0 |
| NH₂ | 2.0-4.0 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule and for gaining structural insights through fragmentation analysis. For this compound (C₉H₁₂N₂O₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental formula.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH), cleavage of the aminopropyl side chain, and fragmentation of the pyridine ring. Analysis of these fragment ions helps to piece together the molecular structure.
| Predicted HRMS Fragmentation | |
| m/z | Possible Fragment |
| [M]+ | Molecular Ion |
| [M - COOH]+ | Loss of carboxylic acid group |
| [M - CH₂CH₃]+ | Loss of ethyl group |
| [Pyridine-CH-NH₂]+ | Cleavage at the propyl chain |
Note: The exact fragmentation pattern will depend on the ionization technique used.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.
IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. A broad O-H stretch from the carboxylic acid would be expected in the 2500-3300 cm⁻¹ region. The C=O stretch of the carboxylic acid would appear as a strong band around 1700-1730 cm⁻¹. The N-H stretching vibrations of the primary amine would be observed in the 3300-3500 cm⁻¹ range. C-H stretching vibrations of the aromatic and aliphatic portions would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C and C=N stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum.
| Characteristic IR/Raman Vibrational Frequencies | |
| Functional Group | Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Amine) | 3300-3500 |
| C-H (Aromatic) | 3000-3100 |
| C-H (Aliphatic) | 2850-2960 |
| C=O (Carboxylic Acid) | 1700-1730 |
| C=C, C=N (Aromatic) | 1400-1600 |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The picolinic acid moiety, with its conjugated π-system, is the primary chromophore in this compound. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the substitution on the ring and the solvent used.
Chiroptical Spectroscopy for Absolute Stereochemistry Determination
While the spectroscopic techniques discussed above can elucidate the connectivity of atoms, they are generally insensitive to the three-dimensional arrangement at a chiral center. Chiroptical techniques are essential for determining the absolute stereochemistry.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of the molecule. For this compound, the chiral center in the aminopropyl group would give rise to a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum, which correspond to the electronic transitions observed in the UV-Vis spectrum, can be used to determine the absolute configuration of the chiral center, often by comparison with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.
Optical Rotatory Dispersion (ORD) Measurements
Optical Rotatory Dispersion (ORD) is a powerful technique for the characterization of chiral molecules. It measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org This phenomenon, known as the Cotton effect, provides valuable information about the stereochemical environment of the chromophores within the molecule. For this compound, the picolinic acid moiety and the chiral aminopropyl group are the key chromophores that contribute to its chiroptical properties.
A hypothetical ORD measurement for this compound would involve dissolving a precisely weighed sample in a suitable solvent, such as methanol (B129727) or water, and recording the optical rotation at various wavelengths using a spectropolarimeter. The resulting data would be plotted as specific rotation [α] versus wavelength (λ). The shape of the ORD curve, including the position and sign of any Cotton effects, would be indicative of the (S)-configuration at the chiral center.
Table 1: Hypothetical Optical Rotatory Dispersion Data for a Chiral Picolinic Acid Derivative
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 589 (D-line) | +X.X |
| 436 | +Y.Y |
| 365 | +Z.Z |
| 313 | +A.A |
| 280 | +B.B |
| Note: This table presents hypothetical data for illustrative purposes. |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for assessing the chemical purity and, crucially for chiral compounds, the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the most common methods employed for this purpose.
Chiral HPLC is a cornerstone for the separation of enantiomers. rsc.org The technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. nih.govscas.co.jp
For the analysis of this compound, which possesses both acidic and basic functional groups, a macrocyclic glycopeptide-based CSP, such as one employing teicoplanin, could be particularly effective. sigmaaldrich.com These columns are versatile and can operate in reversed-phase, normal-phase, or polar organic modes. The mobile phase composition, typically a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer, is optimized to achieve baseline separation of the enantiomers. sigmaaldrich.com The detection is commonly performed using a UV detector, leveraging the UV absorbance of the picolinic acid ring.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For a sample of this compound, a high e.e. would be indicated by a large peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer.
Table 2: Illustrative Chiral HPLC Method for an Aminopicolinic Acid
| Parameter | Value |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Note: This table provides an example method for a related compound class and would require optimization for this compound. |
Gas chromatography with a chiral stationary phase is another powerful technique for the separation of enantiomers, particularly for volatile compounds. gcms.cz For a non-volatile compound like an amino acid, derivatization is typically required to increase its volatility and improve chromatographic performance. sigmaaldrich.com For this compound, a two-step derivatization process could be employed, for instance, esterification of the carboxylic acid group followed by acylation of the amino group.
The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation. Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (MS).
Table 3: Representative Chiral GC Method for a Derivatized Amino Acid
| Parameter | Value |
| Column | Chirasil®-Val (L-valine-tert-butylamide polysiloxane) |
| Derivatization | 1. Esterification with Methanolic HCl 2. Acylation with Trifluoroacetic Anhydride |
| Carrier Gas | Helium |
| Temperature Program | Initial 100°C, ramp to 180°C at 5°C/min |
| Detector | FID |
| Note: This table illustrates a general approach; specific conditions would need to be developed for the target analyte. |
Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. This technique not only provides precise information about bond lengths, bond angles, and torsion angles but can also be used to establish the absolute configuration of a chiral molecule. mdpi.com
To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density distribution within the unit cell, which in turn reveals the atomic positions.
For the determination of the absolute configuration, the anomalous dispersion effect is utilized. When heavy atoms are present in the structure, or even with lighter atoms using a suitable X-ray wavelength (e.g., from a copper source), the scattering factor of an atom becomes a complex number. The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be used to determine the absolute configuration, typically expressed by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute stereochemistry.
While a crystal structure for this compound is not publicly available, the data obtained from such an analysis would be presented in a standardized format, including crystallographic parameters and key structural features.
Table 4: Example Crystallographic Data for a Chiral Organic Molecule
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.678 |
| b (Å) | 12.345 |
| c (Å) | 14.567 |
| α, β, γ (°) ** | 90, 90, 90 |
| Volume (ų) ** | 1021.3 |
| Z | 4 |
| Flack Parameter | 0.05(3) |
| Note: This table contains example data and does not represent the actual crystallographic data for this compound. |
Chemical Reactivity and Derivatization Strategies of S 5 1 Aminopropyl Picolinic Acid
Functional Group Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a key site for derivatization, enabling the formation of esters, amides, and other derivatives through various activation strategies.
Esterification, Amidation, and Lactamization Reactions
The carboxylic acid of picolinic acid and its derivatives can be readily converted to esters. A common method involves reaction with an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. For instance, 4-iodopicolinic acid has been successfully esterified by refluxing in methanol (B129727) with catalytic H₂SO₄. umsl.edu
Amidation of the carboxylic acid is another prevalent transformation, often achieved by first activating the carboxylic acid. The resulting amides have applications in coordination chemistry and as potential ligands for catalysis. nih.govnih.gov Coupling picolinic acid with various amines, such as N-alkylanilines, can afford a range of picolinamides in good to moderate yields. nih.govnih.gov
While direct intramolecular reaction between the primary amine of the aminopropyl side chain and the carboxylic acid to form a lactam is a theoretical possibility, this transformation typically requires specific reaction conditions to favor the cyclic product over intermolecular polymerization. The formation of a seven-membered lactam ring would be involved in the case of (S)-5-(1-Aminopropyl)picolinic acid.
Activation for Coupling Reactions
To facilitate reactions such as amidation, the carboxylic acid group is often activated to enhance its electrophilicity. A common approach is the conversion of the carboxylic acid to an acid chloride. This can be accomplished by treating the picolinic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). umsl.edunih.govnih.gov The resulting picolinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with amines to form amides. nih.govnih.gov
Alternatively, various coupling agents can be employed to promote amide bond formation directly from the carboxylic acid and an amine, without the need to isolate the acid chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) have been used, although with picolinic acid, this can sometimes be complicated by the formation of N-acylureas as byproducts. nih.gov To circumvent this, more modern and efficient coupling reagents are often preferred. The use of active esters, such as N-hydroxysuccinimidyl (NHS) esters, provides another effective strategy for activating the carboxylic acid for subsequent coupling reactions. nih.gov These active esters can be prepared by reacting the picolinic acid with N-hydroxysuccinimide in the presence of a coupling agent. nih.gov
Chemical Transformations Involving the Pyridine Nitrogen
The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a site for electrophilic attack and coordination with metal ions.
N-Oxidation and Quaternization Chemistry
The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The formation of the N-oxide can alter the electronic properties of the pyridine ring, potentially influencing the reactivity of other substituents. For example, the synthesis of 4-aminopicolinic acid has been achieved through the nitration of picolinic acid N-oxide, followed by reduction. umsl.edu
Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a positively charged pyridinium (B92312) salt. This reaction enhances the electron-withdrawing nature of the pyridine ring. The quaternization of pyridine derivatives can be achieved by reacting them with alkyl halides. This modification has been shown to enhance π-electron delocalization in conjugated systems based on diethynylpyridine.
Coordination Chemistry with Protons and Lewis Acids
The pyridine nitrogen atom can act as a Lewis base, coordinating to protons and Lewis acids. Picolinic acid and its derivatives are well-known chelating agents, capable of binding to a variety of metal ions through both the pyridine nitrogen and the carboxylate group. nih.gov This chelating ability is a fundamental aspect of its biological activity and its use in coordination chemistry. The coordination with metal ions can lead to the formation of stable metal complexes with defined stoichiometries and geometries.
Reactivity of the Primary Amine Group at the 1-Aminopropyl Side Chain
The primary amine on the 1-aminopropyl side chain is a potent nucleophile and a site for a variety of chemical modifications. Its reactivity is characteristic of primary alkylamines.
This amine can undergo alkylation, acylation, and condensation reactions with carbonyl compounds to form imines, which can be further reduced to secondary amines. The basicity of the amine allows it to act as a proton acceptor. msu.edu Given its nucleophilic character, it can participate in reactions such as Michael additions to α,β-unsaturated carbonyl compounds. nih.gov
Acylation, Alkylation, and Sulfonylation Reactions
The primary amino group in the (S)-1-aminopropyl side chain is a key site for nucleophilic reactions, readily participating in acylation, alkylation, and sulfonylation. These reactions are fundamental for modifying the compound's properties and for its incorporation into larger molecular frameworks.
Acylation: The primary amine reacts with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction forms a stable amide bond. This derivatization is often used to introduce specific functionalities or protecting groups.
Alkylation: The nucleophilic amine can be alkylated using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. This process can lead to mono- and di-alkylated products. Asymmetric alkylation strategies can be employed, particularly on derivatives like imines, to introduce new stereocenters with high diastereoselectivity. nih.gov
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This derivatization is analogous to acylation and is used to install sulfonyl groups, which can alter the electronic properties and biological activity of the parent molecule.
Interactive Table: Reactions at the Amino Group
| Reaction Type | Reagent | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) | Amide | Aprotic solvent, presence of a non-nucleophilic base (e.g., triethylamine) |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Polar solvent, often requires a base to scavenge HX |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent, presence of a base (e.g., pyridine, triethylamine) |
Formation of Imines and Other Nitrogenous Derivatives
The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
The reaction is reversible, and the equilibrium can be driven towards the imine product by removing water from the reaction mixture, for instance, by using a Dean-Stark apparatus or molecular sieves. operachem.com The pH must be carefully controlled; it is generally most effective around a pH of 5. libretexts.orglumenlearning.com At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate for elimination as water. libretexts.orglumenlearning.com These imine derivatives can be further reacted, for example, through reduction to form stable secondary amines in a process known as reductive amination. youtube.com
Other nitrogenous derivatives can be formed with reagents of the Y-NH₂ type, such as hydroxylamine (B1172632) (to form oximes) or hydrazine (B178648) (to form hydrazones), through a similar mechanism. libretexts.org
Interactive Table: Imine Formation
| Reactant | Product | Key Reaction Steps |
|---|---|---|
| Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine (Schiff Base) | 1. Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org |
| 2. Formation of a carbinolamine intermediate. libretexts.org | ||
| 3. Acid-catalyzed elimination of water. libretexts.org |
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring of picolinic acid has a distinct reactivity profile towards substitution reactions, which is influenced by the nitrogen heteroatom and the two substituents.
Nucleophilic Aromatic Substitution (SNAr): Pyridine rings are more susceptible to nucleophilic substitution than benzene (B151609) rings, especially at the positions ortho and para to the nitrogen atom (C2, C4, C6). This reaction is greatly facilitated by the presence of strong electron-withdrawing groups and a good leaving group (like a halogen) on the ring. rsc.org In the parent this compound, there are no suitable leaving groups, making direct SNAr unlikely. However, if the molecule were modified to include, for example, a chloro substituent at the C6 position, it would become a viable substrate for nucleophilic attack at that position.
Interactive Table: Pyridine Ring Substitution
| Reaction Type | Reactivity | Predicted Site of Attack | Controlling Factors |
|---|---|---|---|
| Electrophilic Substitution | Deactivated | C-3 | Electron-withdrawing nitrogen and carboxyl group; directing effect of the C5-substituent. youtube.comyoutube.com |
| Nucleophilic Substitution | Unlikely without a leaving group | C-2, C-4, C-6 (if leaving group is present) | Presence of a good leaving group and electron-withdrawing groups. rsc.org |
Ring-Opening and Rearrangement Reactions
The pyridine ring is an aromatic system and is generally very stable, meaning it does not typically undergo ring-opening reactions under common laboratory conditions.
However, specific rearrangement reactions are known for picolinic acid and its derivatives. One classic example is the Hammick reaction, where picolinic acid reacts with aldehydes or ketones in a boiling solvent to yield 2-pyridyl-carbinols after decarboxylation. wikipedia.org While this applies to the parent picolinic acid, the presence of the aminopropyl substituent might influence or compete with this pathway.
More complex gas-phase rearrangement reactions have been observed for derivatives of picolinic acid under mass spectrometry conditions. acs.org Additionally, rearrangements like the Curtius or Hofmann rearrangement could theoretically be applied to the carboxylic acid function (after conversion to an acyl azide (B81097) or amide, respectively) to yield an aminopyridine, though this would involve the loss of the carboxyl group. byjus.com While ring-opening reactions have been described for related heterocyclic systems, such as pyroglutamic diketopiperazines, these mechanisms are not directly applicable to the stable aromatic pyridine core of this compound. nih.gov
Coordination Chemistry and Metallobiological Research of S 5 1 Aminopropyl Picolinic Acid Complexes
Ligand Design Principles and Potential Chelation Modes (N,O-Bidentate, N,N,O-Tridentate Considerations)
(S)-5-(1-Aminopropyl)picolinic acid is a chiral ligand designed with specific coordination properties in mind. Its structure, featuring a pyridine (B92270) ring, a carboxylic acid group at the 2-position, and a chiral 1-aminopropyl substituent at the 5-position, offers multiple potential binding sites for metal ions. The design principles of this ligand are rooted in the well-established coordination chemistry of picolinic acid and its derivatives. nih.govontosight.ai
The primary chelating motif is expected to be the picolinate (B1231196) group, where the pyridine nitrogen and the carboxylate oxygen form a stable five-membered chelate ring with a metal ion. This N,O-bidentate coordination is a hallmark of picolinic acid and its derivatives and is a significant contributor to the stability of their metal complexes. researchgate.net
The presence of the 1-aminopropyl group introduces the possibility of an additional coordination site through the amino nitrogen. This allows for potential N,N,O-tridentate chelation, where the pyridine nitrogen, the carboxylate oxygen, and the amino nitrogen of the propyl side chain all bind to the same metal center. The formation of such a tridentate complex would depend on several factors, including the nature of the metal ion, the pH of the solution, and steric considerations. The stereochemistry of the chiral center in the (S)-enantiomer can also influence the geometry and stability of the resulting complexes.
The flexibility of the aminopropyl side chain allows it to rotate and position the amino group for coordination. This could lead to the formation of a second chelate ring, likely a six- or seven-membered ring, depending on the conformation. The relative stability of the bidentate versus tridentate coordination mode would be a key aspect of its coordination chemistry.
Synthesis and Characterization of Metal Complexes with Transition and Main Group Metals
While specific synthesis and characterization data for this compound complexes are not extensively reported in the available literature, the synthesis would likely follow established methods for preparing metal complexes of picolinic acid derivatives. umsl.eduajol.info These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with control of pH to ensure deprotonation of the carboxylic acid and coordination of the desired donor atoms.
Stoichiometry and Coordination Geometries of Formed Complexes
The stoichiometry of the formed complexes would be expected to vary depending on the metal ion and the reaction conditions. Common stoichiometries for picolinate-type ligands include 1:1 (ML), 1:2 (ML₂), and sometimes 1:3 (ML₃) metal-to-ligand ratios. rsc.orgrsc.org
ML Complexes: In a 1:1 complex, the ligand could act as either a bidentate or a tridentate donor. The remaining coordination sites on the metal would likely be occupied by solvent molecules or other co-ligands.
ML₂ Complexes: With a 1:2 stoichiometry, two molecules of this compound would coordinate to the metal center. If both ligands act as tridentate donors, this would lead to a six-coordinate octahedral complex. If they behave as bidentate ligands, the resulting complex would have a coordination number of four, which could adopt either a tetrahedral or square planar geometry, with the possibility of solvent molecules completing the coordination sphere to form an octahedral geometry. researchgate.net
The coordination geometries would be influenced by the electronic configuration and preferred coordination number of the metal ion. For instance, transition metals like Co(II), Ni(II), and Cu(II) commonly form octahedral complexes. researchgate.net
Illustrative Table of Potential Complex Stoichiometries and Geometries:
| Metal Ion | Potential Stoichiometry (M:L) | Potential Coordination Geometry |
| Cu(II) | 1:1, 1:2 | Distorted Octahedral, Square Pyramidal |
| Ni(II) | 1:2 | Octahedral |
| Co(II) | 1:2 | Octahedral |
| Zn(II) | 1:1, 1:2 | Tetrahedral, Octahedral |
Note: This table is illustrative and based on the known behavior of similar picolinic acid ligands.
Stability Constants and Solution Speciation Studies (Potentiometric, Spectrophotometric)
The stability of the metal complexes of this compound in solution is a critical parameter. Stability constants, typically determined using potentiometric or spectrophotometric titrations, provide quantitative measures of the binding affinity of the ligand for different metal ions. researchgate.net
The protonation constants (pKa values) of the ligand would first need to be determined. The carboxylic acid group is expected to have a pKa value in the range of typical carboxylic acids, while the pyridinium (B92312) nitrogen and the amino group will have their own characteristic pKa values.
The stability of the metal complexes would be expected to follow the Irving-Williams series for divalent transition metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The chelate effect from both the bidentate picolinate moiety and the potential tridentate coordination would contribute to high stability constants.
Solution speciation studies would reveal the distribution of different complex species as a function of pH. At low pH, the ligand would be fully protonated and less likely to coordinate. As the pH increases, the carboxylic acid and then the amino group would deprotonate, facilitating complex formation.
Illustrative Table of Expected Protonation and Stability Constants:
| Equilibrium | Constant | Expected Value Range |
| H₂L⁺ ⇌ HL + H⁺ | pKa₁ | 2 - 4 |
| HL ⇌ L⁻ + H⁺ | pKa₂ | 5 - 7 |
| M²⁺ + L⁻ ⇌ ML⁺ | logK₁ | 5 - 9 |
| ML⁺ + L⁻ ⇌ ML₂ | logK₂ | 4 - 7 |
Note: This table presents expected ranges for a ligand of this type and is for illustrative purposes.
Spectroscopic and Structural Investigations of Metal Chelates
A variety of spectroscopic techniques would be essential for the characterization of the metal complexes of this compound.
Electronic Absorption, Fluorescence, and Phosphorescence Spectroscopy of Metal Complexes
Electronic absorption (UV-Vis) spectroscopy would provide information about the d-d electronic transitions of the metal ions and any ligand-to-metal or metal-to-ligand charge transfer bands. The positions and intensities of these bands are sensitive to the coordination geometry and the nature of the donor atoms. For example, the color of a Co(II) or Ni(II) complex can give a preliminary indication of its coordination environment (e.g., pink/red for octahedral Co(II), green/blue for octahedral Ni(II)). researchgate.net
Luminescence spectroscopy (fluorescence and phosphorescence) could also be employed. The free ligand may exhibit fluorescence, and upon coordination to a metal ion, this fluorescence could be quenched or enhanced. Paramagnetic metal ions, in particular, are known to quench fluorescence. Some metal complexes, especially those of d¹⁰ metal ions like Zn(II) or with certain organic ligands, can exhibit phosphorescence.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Ions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II), Mn(II), and V(IV)O. illinois.edunih.govnih.gov The EPR spectrum provides detailed information about the electronic environment of the unpaired electron(s).
For a Cu(II) complex, the EPR spectrum can distinguish between different coordination geometries and provide information about the nature of the donor atoms. The g-values and hyperfine coupling constants (A-values) are sensitive to the degree of covalency in the metal-ligand bonds and the symmetry of the complex.
For a high-spin Mn(II) complex, which has five unpaired electrons, the EPR spectrum typically shows a characteristic six-line pattern due to hyperfine coupling with the ⁵⁵Mn nucleus (I = 5/2). The resolution and features of this spectrum can provide insights into the symmetry of the ligand field around the Mn(II) ion.
General information on picolinic acid and its derivatives is available, highlighting their ability to form stable complexes with various metal ions and their characterization by spectroscopic and crystallographic methods. However, in adherence to the strict instruction to focus solely on "this compound," this more general information cannot be used to generate the requested article.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on "this compound" as outlined in the request due to the absence of specific research data for this compound in the public domain.
Computational Chemistry and Theoretical Investigations of S 5 1 Aminopropyl Picolinic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-5-(1-aminopropyl)picolinic acid at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to predict its vibrational modes.
For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, would be used to find the global minimum on the potential energy surface. This process involves iteratively adjusting the atomic coordinates until the forces on each atom are negligible. The resulting optimized geometry provides key structural parameters.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-31G)*
| Parameter | Bond/Angle | Value |
| Bond Length | C2-C(OOH) | 1.52 Å |
| C5-C(H)(NH2)(CH2CH3) | 1.53 Å | |
| C(H)-N(H2) | 1.46 Å | |
| Bond Angle | N1-C2-C(OOH) | 118.5° |
| C4-C5-C(H)(NH2)(CH2CH3) | 121.0° | |
| Dihedral Angle | C3-C4-C5-C(H) | 179.5° |
Note: This data is hypothetical and represents typical values that would be obtained from such a calculation.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the different modes of vibration within the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectroscopy data.
Ab Initio Methods for High-Accuracy Property Predictions
For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. These methods are based on first principles without the use of empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark-quality data on properties like electron affinity, ionization potential, and dipole moment. While computationally more demanding than DFT, they offer a deeper understanding of the molecule's electronic behavior. For a molecule like this compound, these high-accuracy methods could be used to refine the understanding of its reactivity and intermolecular interactions.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the aminopropyl side chain in this compound gives rise to multiple possible three-dimensional structures, or conformers.
Exploration of Rotational Isomers and Stable Conformations
The rotation around the single bonds, particularly the C5-C(aminopropyl) bond and the bonds within the aminopropyl group itself, leads to various rotational isomers (rotamers). A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT re-optimization of the low-energy conformers, is necessary to identify the most stable structures. The relative energies of these conformers determine their population at a given temperature.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in signal assignment.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (Pyridine) | 150.2 |
| C3 (Pyridine) | 125.8 |
| C4 (Pyridine) | 138.1 |
| C5 (Pyridine) | 135.5 |
| C6 (Pyridine) | 148.9 |
| C=O (Carboxyl) | 168.3 |
| C (Aminopropyl) | 58.7 |
| CH2 (Aminopropyl) | 28.4 |
| CH3 (Aminopropyl) | 11.2 |
Note: This data is hypothetical and serves as an illustrative example of what would be calculated.
As mentioned in section 6.1.1, the calculation of vibrational frequencies provides a predicted infrared (IR) spectrum. The intensities of the IR bands can also be calculated, giving a complete theoretical spectrum that can be compared with experimental results.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. This allows for the simulation of the Ultraviolet-Visible (UV-Vis) absorption spectrum, providing information about the wavelengths of light the molecule absorbs and the nature of the electronic excitations involved. For this compound, this would likely involve π-π* transitions within the pyridine (B92270) ring.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
No published studies on the molecular docking of this compound were found.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
No published studies on the molecular dynamics of this compound were found.
Theoretical Studies on Metal Binding Affinities and Chelation Thermodynamics
No published theoretical studies on the metal binding affinities and chelation thermodynamics of this compound were found.
Advanced Research Applications and Future Directions for S 5 1 Aminopropyl Picolinic Acid
Development as a Chiral Building Block in Organic Synthesis
The enantiomerically pure nature of (S)-5-(1-Aminopropyl)picolinic acid makes it a valuable chiral building block, or synthon, for the synthesis of complex, stereochemically defined molecules. The presence of a stereocenter in the aminopropyl side chain allows for the introduction of chirality into a target molecule, a critical aspect in the synthesis of pharmaceuticals and agrochemicals where biological activity is often dependent on a specific stereoisomer.
The synthetic utility of this compound is rooted in the reactivity of its functional groups: the carboxylic acid, the pyridine (B92270) nitrogen, and the primary amine. These sites can be selectively modified to construct more elaborate molecular architectures. For instance, the primary amine can undergo a variety of transformations, including acylation, alkylation, and reductive amination, to introduce new functionalities. Similarly, the carboxylic acid can be converted to esters, amides, or other derivatives, providing a handle for further synthetic elaboration. The strategic manipulation of these functional groups allows for the construction of a diverse array of chiral molecules.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| Primary Amine | Acylation | Chiral amides |
| Reductive Amination | Chiral secondary amines | |
| Schiff Base Formation | Chiral imines | |
| Carboxylic Acid | Esterification | Chiral esters |
| Amide Coupling | Chiral amides | |
| Reduction | Chiral amino alcohols | |
| Pyridine Ring | N-Oxidation | Chiral pyridine N-oxides |
| Electrophilic Substitution | Substituted chiral picolinic acids |
Note: This table presents potential reactions based on the functional groups present in this compound and are illustrative in nature.
Applications in Enantioselective Catalysis (as a ligand in metal-catalyzed reactions)
A significant area of potential for this compound lies in its use as a chiral ligand in enantioselective catalysis. The picolinic acid moiety is a well-established bidentate chelating agent for a wide range of transition metals. wikipedia.org The combination of the pyridine nitrogen and the carboxylate group can coordinate to a metal center, forming a stable complex. The introduction of a chiral center in the aminopropyl side chain creates a chiral environment around the metal, which can induce enantioselectivity in a variety of metal-catalyzed reactions.
The development of chiral picolinic acid-type ligands has been a subject of research to expand their application in asymmetric catalysis. nii.ac.jp The primary amine on the side chain of this compound can also participate in coordination to the metal center, potentially forming a tridentate ligand and further enhancing the rigidity and stereochemical control of the resulting catalyst. Such chiral metal complexes could be employed in reactions like asymmetric hydrogenation, cyclopropanation, and various carbon-carbon bond-forming reactions.
Table 2: Potential Enantioselective Catalytic Applications
| Reaction Type | Metal Catalyst | Potential Product |
| Asymmetric Hydrogenation | Ruthenium, Rhodium, Iridium | Chiral alcohols, amines |
| Asymmetric Michael Addition | Copper, Nickel | Chiral ketones, esters |
| Asymmetric Aldol (B89426) Reaction | Zinc, Copper | Chiral β-hydroxy ketones |
| Asymmetric Diels-Alder | Copper, Lewis Acids | Chiral cyclic compounds |
Note: The applications listed are based on the known capabilities of chiral picolinic acid and other N,O-ligands in catalysis and represent potential areas of investigation for the title compound.
Exploration in Materials Science and Polymer Chemistry (e.g., supramolecular assemblies, metal-organic frameworks)
The structural motifs within this compound make it a promising candidate for the construction of advanced materials. The ability of the picolinic acid group to coordinate with metal ions is a key feature for the design of metal-organic frameworks (MOFs). youtube.comrsc.org MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. The use of a chiral linker like this compound could lead to the formation of chiral MOFs, which are of particular interest for enantioselective separations and catalysis.
Furthermore, the presence of both hydrogen bond donors (the primary amine and carboxylic acid) and acceptors (the pyridine nitrogen and carbonyl oxygen) facilitates the formation of supramolecular assemblies. nih.gov Through non-covalent interactions like hydrogen bonding and π-π stacking of the pyridine rings, this molecule could self-assemble into well-ordered, higher-order structures such as gels, liquid crystals, or nanofibers. The chirality of the molecule would be translated to the macroscopic level, resulting in chiral supramolecular materials with potential applications in chiroptical devices and as templates for asymmetric synthesis.
Potential as a Chemical Probe for Metalloprotein Research
Picolinic acid and its derivatives are known to interact with metal ions that are essential for biological processes. ontosight.ai The chelating properties of this compound could be harnessed to develop chemical probes for studying metalloproteins. By incorporating a reporter group, such as a fluorophore or a spin label, into the molecule, it could be used to track the distribution and dynamics of metal ions within biological systems.
The chiral nature of the molecule could also lead to stereospecific interactions with the chiral environment of a protein's active site. This could provide valuable insights into the structure and function of metalloenzymes and other metalloproteins. The aminopropyl side chain offers a convenient point of attachment for such reporter groups without significantly perturbing the metal-chelating core of the molecule.
Design and Synthesis of Novel Picolinic Acid-Based Ligands with Enhanced Properties
This compound can serve as a foundational scaffold for the design and synthesis of a new generation of picolinic acid-based ligands with tailored properties. By systematically modifying the aminopropyl side chain, for example, by introducing bulkier substituents or additional donor atoms, the steric and electronic properties of the resulting ligands can be fine-tuned. This allows for the optimization of their performance in specific catalytic applications or for enhancing their affinity and selectivity for particular metal ions.
The synthesis of libraries of such ligands would enable high-throughput screening for identifying optimal catalysts for new and challenging chemical transformations. The modular nature of the synthesis, starting from the readily available picolinic acid framework, makes this an attractive strategy for ligand discovery.
Unexplored Reactivity Pathways and Methodological Advancements
The unique combination of functional groups in this compound presents opportunities for exploring novel reactivity pathways. For example, the interplay between the primary amine and the carboxylic acid could lead to interesting intramolecular cyclization reactions, yielding novel heterocyclic scaffolds. The reactivity of the pyridine ring itself, influenced by the electron-donating aminopropyl group, could also be investigated for novel functionalization reactions.
Furthermore, the development of efficient and scalable synthetic routes to this compound and its derivatives is a crucial area for future research. Methodological advancements in the asymmetric synthesis of 5-substituted picolinic acids would greatly facilitate their broader application in the fields outlined above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
